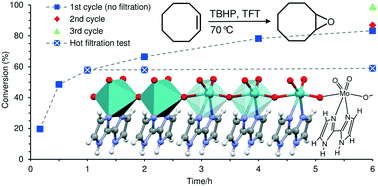Heterogeneous catalysis with an organic–inorganic hybrid based on MoO3 chains decorated with 2,2′-biimidazole ligands†
Catalysis Science & Technology Pub Date: 2021-01-19 DOI: 10.1039/D1CY00055A
Abstract
The discovery of selective heterogeneous catalytic systems for industrial oxidation processes remains a challenge. Molybdenum oxide-based polymeric hybrid materials have been shown to be oxidation catalysts under mild reaction conditions, although difficulties remain with catalyst recovery/reuse since most perform as homogeneous catalysts or possess low activity. The present study shows that the hybrid material [MoO3(2,2′-biimidazole)]·H2O (1) is a superior catalyst regarding these issues. The structure of 1 was confirmed (by single crystal and synchrotron X-ray powder diffraction) to comprise one-dimensional chains of corner-sharing {MoO4N2} octahedra. Strong Mo![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O⋯H–N hydrogen bonds separate adjacent chains to afford parallel channels that are occupied by disordered water molecules. Hybrid 1 was additionally characterised by FT-IR spectroscopy, 1H and 13C MAS NMR, scanning electron microscopy and thermogravimetric analysis. The catalytic studies highlighted the versatility of 1 for oxidation reactions with tert-butylhydroperoxide as oxidant. By complementing with characterisation studies, it was verified that the reaction occurs in the heterogeneous phase, the catalyst has good stability and is recoverable via simple procedures. The chemical reaction scope covered epoxidation and sulfoxidation, and the substrate scope included biomass-derived DL-limonene and fatty acid methyl esters to give renewable bio-products, as well as thiophene and thioanisole substrates.
O⋯H–N hydrogen bonds separate adjacent chains to afford parallel channels that are occupied by disordered water molecules. Hybrid 1 was additionally characterised by FT-IR spectroscopy, 1H and 13C MAS NMR, scanning electron microscopy and thermogravimetric analysis. The catalytic studies highlighted the versatility of 1 for oxidation reactions with tert-butylhydroperoxide as oxidant. By complementing with characterisation studies, it was verified that the reaction occurs in the heterogeneous phase, the catalyst has good stability and is recoverable via simple procedures. The chemical reaction scope covered epoxidation and sulfoxidation, and the substrate scope included biomass-derived DL-limonene and fatty acid methyl esters to give renewable bio-products, as well as thiophene and thioanisole substrates.

Recommended Literature
- [1] Ammoniumthiolatobismuth halides: a new thiolate bonding environment for BiIII as an alternative to metathesis and chelation
- [2] Mitochondria-specific conjugated polymer nanoparticles†
- [3] HIV/HAART-associated oxidative stress is detectable by metabonomics
- [4] A two-fold 3D interpenetrating cyanido-bridged network based on the octa-coordinated [Mo(CN)8]4− building block†
- [5] ROS-responsive capsules engineered from green tea polyphenol–metal networks for anticancer drug delivery
- [6] Platinum-specific detection and quantification of oxaliplatin and Pt(R,R-diaminocyclohexane)Cl2 in the blood plasma of colorectal cancer patients†
- [7] Smart block copolymer masks with molecule-transport channels for total wet nanopatterning†
- [8] One-step calcination synthesis of WC–Mo2C heterojunction nanoparticles as novel H2-production cocatalysts for enhanced photocatalytic activity of TiO2†
- [9] Bifunctional zinc and magnesium Schiff-base complexes containing quaternary ammonium side-arms for epoxide/CO2 coupling reactions†
- [10] Isolation and characterisation of Cs-symmetry C60Me5O2OH, the first methylated fullerenol; a bis-epoxide with two oxygens in a pentagonal ring










